Tyrosine Hydroxylase Inhibition: Matched Physiological Potency vs. Supranormal Salsolinol Activity
In a direct head-to-head comparison of four catecholic tetrahydroisoquinolines, 4,6,7-trihydroxy-tetrahydroisoquinoline exhibited in vitro tyrosine hydroxylase (TH) inhibitory potency exactly equivalent to (−)-noradrenaline, the natural physiological feedback inhibitor of the enzyme [1]. By contrast, salsolinol (1-methyl-6,7-dihydroxy-THIQ) was significantly more potent, with a Ki of ~1.4 × 10⁻⁵ M (competitive with pteridine cofactor), while tetrahydropapaveroline was markedly less effective, inhibiting TH only at ~10⁻³ M concentrations [1]. This positions 4,6,7-trihydroxy-THIQ as the only tested THIQ that replicates—rather than exceeds or falls below—endogenous catecholamine feedback inhibition tone.
| Evidence Dimension | Tyrosine hydroxylase inhibition potency (in vitro) |
|---|---|
| Target Compound Data | Inhibitory potency equivalent to (−)-noradrenaline (physiological feedback inhibitor) |
| Comparator Or Baseline | Salsolinol: Ki ~ 1.4 × 10⁻⁵ M (significantly more effective than noradrenaline); Tetrahydropapaveroline: inhibition only at ~10⁻³ M (markedly less effective) |
| Quantified Difference | Target = physiological norm; Salsolinol is supranormal inhibitor; Tetrahydropapaveroline is ~100-fold weaker |
| Conditions | Rat brain tyrosine hydroxylase in vitro assay; competitive inhibition with pteridine cofactor (Biochem. Pharmacol. 1978) |
Why This Matters
For researchers modeling physiological catecholamine feedback regulation, 4,6,7-trihydroxy-THIQ uniquely provides noradrenaline-equivalent inhibition without the supranormal potency of salsolinol that may confound dose-response interpretations.
- [1] Weiner, C.D.; Collins, M.A. Tetrahydroisoquinolines derived from catecholamines or DOPA: effects on brain tyrosine hydroxylase activity. Biochem. Pharmacol. 1978, 27(23), 2699-2703. PMID: 31887. View Source
